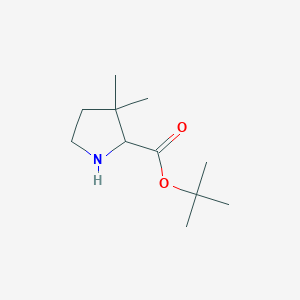
Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate (TBD) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBD is a bicyclic amine that contains a pyrrolidine ring and a tert-butyl group. This compound is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Scientific Research Applications
Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate has shown potential applications in various scientific fields, including medicinal chemistry, agrochemistry, and material science. In medicinal chemistry, Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate has been used as a building block for the synthesis of various drugs, including antihypertensive agents, anticonvulsants, and antiviral agents. In agrochemistry, Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate has been used as a precursor for the synthesis of various herbicides and insecticides. In material science, Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate has been used as a monomer for the synthesis of various polymers and copolymers.
Mechanism of Action
The mechanism of action of Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate is not well understood. However, it is believed that Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate acts as a nucleophile in various chemical reactions. Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate can also act as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of the reaction.
Biochemical and Physiological Effects:
Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate is not toxic and does not have any significant side effects. Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate is also not metabolized by the liver and is excreted unchanged in the urine.
Advantages and Limitations for Lab Experiments
Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate has several advantages for lab experiments, including its high purity and yield, ease of synthesis, and low toxicity. However, Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate has some limitations, including its high cost and limited availability.
Future Directions
There are several future directions for the research on Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate. One direction is to explore the potential applications of Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate in the synthesis of new drugs and agrochemicals. Another direction is to study the mechanism of action of Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate in more detail. Additionally, future research can focus on developing new synthesis methods for Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate that are more efficient and cost-effective. Finally, Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate can be used as a starting point for the synthesis of new polymers and copolymers with unique properties.
Synthesis Methods
Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate can be synthesized using different methods, including the reaction of tert-butylamine with 3,3-dimethylacryloyl chloride, followed by cyclization using sodium hydride. Another method involves the reaction of tert-butylamine with 3,3-dimethylacrylonitrile, followed by hydrogenation using palladium on carbon as a catalyst. These methods result in the formation of Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate with high purity and yield.
properties
IUPAC Name |
tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)8-11(4,5)6-7-12-8/h8,12H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGGYHFIGJAGOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

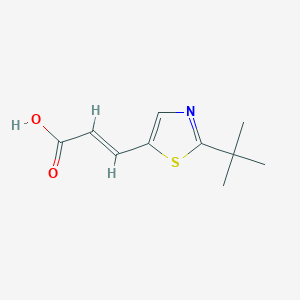
![N-[(1,2-dimethylindol-5-yl)methyl]adamantane-1-carboxamide](/img/structure/B2553578.png)

![4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B2553581.png)
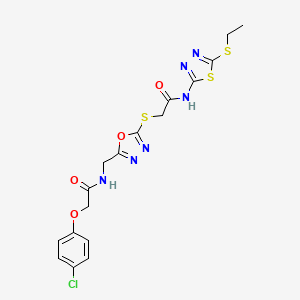
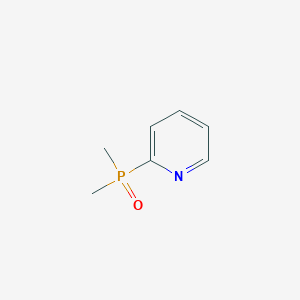
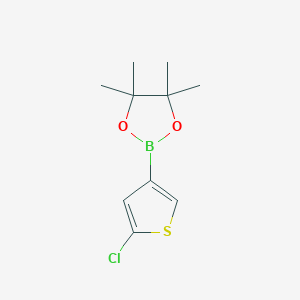
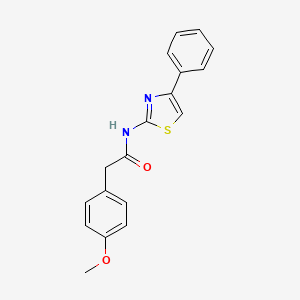

![N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2553589.png)
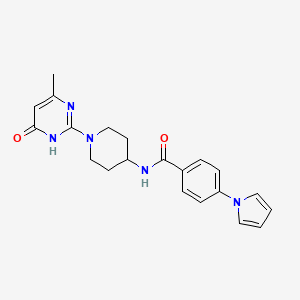
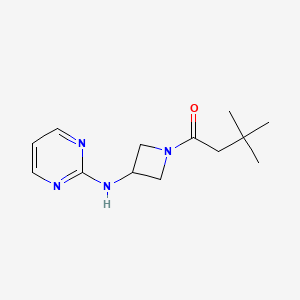
![1-phenyl-3-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methoxy]-1H-1,2,4-triazole](/img/structure/B2553595.png)
![1-((4-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2553596.png)